An In-depth Technical Guide to the Potential Biological Targets of Dimethoxyphenyl Guanidine Compounds
An In-depth Technical Guide to the Potential Biological Targets of Dimethoxyphenyl Guanidine Compounds
Abstract
Dimethoxyphenyl guanidine compounds represent a class of synthetic molecules with significant therapeutic potential, primarily attributed to their interactions with key proteins in the central nervous system. This technical guide provides a comprehensive overview of the known and potential biological targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current literature, this document delves into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize the interactions of dimethoxyphenyl guanidines with their targets. The primary focus is on their roles as modulators of sigma receptors, NMDA receptors, and acid-sensing ion channels, with an exploration of their potential impact on voltage-gated sodium channels. This guide aims to elucidate the mechanistic underpinnings of their biological effects and to provide a framework for future research and development in this promising area of medicinal chemistry.
Introduction: The Versatility of the Guanidinium Scaffold
The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry.[1] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong electrostatic and hydrogen bonding interactions with biological macromolecules.[1] This inherent property has led to the development of numerous guanidine-containing drugs with a wide array of therapeutic applications.
Dimethoxyphenyl guanidine compounds, a specific subset of this larger family, have garnered considerable interest due to their demonstrated activity in preclinical models of neurological disorders. The presence of the dimethoxyphenyl moieties significantly influences the lipophilicity, electronic distribution, and steric profile of the molecule, thereby modulating its affinity and selectivity for various biological targets. This guide will systematically explore the key molecular targets of these compounds, providing insights into their mechanisms of action and the experimental approaches required for their characterization.
Primary Biological Targets and Mechanisms of Action
The biological activity of dimethoxyphenyl guanidine compounds is primarily attributed to their interaction with a select group of ion channels and receptors within the central nervous system. The following sections detail these interactions, drawing on data from closely related analogs where specific data for dimethoxyphenyl derivatives is limited.
Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Neuroprotection
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular proteins with crucial roles in cellular homeostasis.[2] Diarylguanidines, including the prototypical compound 1,3-di-o-tolylguanidine (DTG), are well-established sigma receptor ligands.[3] Given the structural similarity, dimethoxyphenyl guanidines are predicted to exhibit significant affinity for these receptors.
-
Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] It plays a critical role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[4] Agonism at the σ1R by compounds like DTG has been shown to be neuroprotective in models of ischemic stroke.[5]
-
Sigma-2 Receptor (σ2R): The σ2R is also implicated in cell signaling and is often overexpressed in proliferating cancer cells. DTG binds to both σ1 and σ2 receptors with high affinity.[6]
Quantitative Insights:
While specific binding affinities for dimethoxyphenyl guanidines are not widely published, data for the structurally similar DTG provide a valuable benchmark.
| Compound | Target | Binding Affinity (Ki) | Reference |
| 1,3-di-o-tolylguanidine (DTG) | σ1 Receptor | 69 nM | [6] |
| 1,3-di-o-tolylguanidine (DTG) | σ2 Receptor | 21 nM | [6] |
Signaling Pathway:
Activation of the σ1R by an agonist, such as a dimethoxyphenyl guanidine, is thought to trigger its dissociation from the binding immunoglobulin protein (BiP) chaperone, allowing it to modulate the activity of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing calcium homeostasis and downstream signaling cascades that promote neuronal survival.
Figure 1: Simplified signaling pathway of σ1 receptor activation by a dimethoxyphenyl guanidine agonist.
NMDA Receptors: Non-Competitive Antagonism at the Ion Channel Pore
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in excitatory neurotransmission and synaptic plasticity.[7] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[8] Diarylguanidines have been identified as non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore, distinct from the glutamate and glycine binding sites.[6][9]
Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl rings and the guanidine nitrogen can modulate the affinity and selectivity for the NMDA receptor over sigma receptors.[6] This suggests that dimethoxyphenyl guanidines could be potent and selective NMDA receptor antagonists.
Quantitative Insights:
While specific data for dimethoxyphenyl guanidines is pending, studies on related diarylguanidines have yielded compounds with high affinity for the NMDA receptor ion channel site.
| Compound | Target | Activity (IC50) | Reference |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA Receptor Ion Channel | 36 nM | [6] |
| N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | Sigma Receptors | 2540 nM | [6] |
Mechanism of Action:
Dimethoxyphenyl guanidines, acting as uncompetitive antagonists, are thought to enter the NMDA receptor channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). They then bind to a site within the pore, physically occluding the passage of ions such as Ca2+ and Na+. This "use-dependent" block is a desirable property for therapeutic agents, as it preferentially targets overactive channels.
Figure 2: Mechanism of non-competitive antagonism of the NMDA receptor by dimethoxyphenyl guanidine.
Acid-Sensing Ion Channels (ASICs): Modulation of Gating Properties
Acid-sensing ion channels (ASICs) are proton-gated cation channels that are activated by a drop in extracellular pH.[10] They are involved in a variety of physiological and pathological processes, including pain sensation, fear, and ischemic neuronal injury.[11] Guanidine-containing compounds have been shown to modulate the activity of ASICs.[12] For example, the compound 2-guanidine-4-methylquinazoline (GMQ) can potentiate ASIC3 currents.[13] Given the presence of the guanidinium group, dimethoxyphenyl guanidines are potential modulators of ASIC function.
The interaction of guanidine compounds with ASICs can be complex, leading to either potentiation or inhibition of channel activity depending on the specific compound and ASIC subtype.[13] This suggests that the dimethoxyphenyl substituents will play a crucial role in determining the precise modulatory effect.
Voltage-Gated Sodium Channels: A Potential Target for Anticonvulsant Activity
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[14] Blockade of these channels is a key mechanism of action for many anticonvulsant and local anesthetic drugs.[15] Guanidinium toxins, such as saxitoxin and tetrodotoxin, are potent VGSC blockers.[16] While structurally distinct, synthetic guanidine derivatives have also been investigated for their ability to modulate VGSC function. The lipophilic nature of the dimethoxyphenyl groups could facilitate the interaction of the guanidinium moiety with the channel pore, potentially leading to a blocking effect.
Experimental Workflows for Target Validation
The characterization of the interaction between dimethoxyphenyl guanidine compounds and their biological targets requires a suite of well-established experimental techniques. The following sections provide an overview of the key methodologies.
Radioligand Binding Assays for Sigma Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the sigma receptor of interest (e.g., guinea pig brain for σ1) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1 or [3H]DTG for σ1/σ2), and varying concentrations of the unlabeled dimethoxyphenyl guanidine compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the dimethoxyphenyl guanidine compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay to determine the affinity of dimethoxyphenyl guanidines for sigma receptors.
Electrophysiological Assessment of NMDA Receptor and Ion Channel Modulation
Patch-clamp electrophysiology is a powerful technique to study the function of ion channels and the effects of modulatory compounds in real-time.[17]
Step-by-Step Protocol for NMDA Receptor Antagonism:
-
Cell Preparation: Culture neurons or cell lines expressing NMDA receptors on glass coverslips.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "gigaseal" with the cell membrane. Establish a whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to study inward currents.
-
NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.
-
Application of Dimethoxyphenyl Guanidine: Apply the dimethoxyphenyl guanidine compound to the perfusion solution and record the change in the NMDA-evoked current.
-
Data Analysis: Measure the reduction in the peak current amplitude to determine the extent of channel block. Construct a concentration-response curve to calculate the IC50 value.
A similar protocol can be adapted to study the effects on ASICs (by activating with an acidic solution) and voltage-gated sodium channels (by activating with a voltage step protocol).[18]
Figure 4: General workflow for electrophysiological characterization of ion channel modulation by dimethoxyphenyl guanidines.
Synthesis of Dimethoxyphenyl Guanidine Compounds
The synthesis of diarylguanidines can be achieved through several established methods. A common approach involves the reaction of a corresponding aniline with a thiourea derivative in the presence of a coupling agent.
General Synthetic Scheme:
A prevalent method for synthesizing 1,3-diphenylguanidine involves the reaction of aniline with carbon disulfide to form thiocarbanilide, which is then desulfurized in the presence of a base and a metal catalyst.[19][20] A similar approach can be adapted for the synthesis of dimethoxyphenyl guanidines, starting from the corresponding dimethoxyaniline.
Conclusion and Future Directions
Dimethoxyphenyl guanidine compounds are a promising class of molecules with the potential to modulate several key biological targets implicated in neurological and psychiatric disorders. Their likely interactions with sigma receptors, NMDA receptors, and ASICs provide a strong rationale for their further investigation as neuroprotective, anticonvulsant, and analgesic agents.
Future research should focus on:
-
Synthesizing and screening a library of dimethoxyphenyl guanidine derivatives to establish a clear structure-activity relationship for each target.
-
Determining the specific binding affinities (Ki) and functional potencies (IC50/EC50) of these compounds at human recombinant receptors and channels.
-
Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models of neurological diseases.
-
Investigating the downstream signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.
By systematically exploring the rich pharmacology of dimethoxyphenyl guanidines, the scientific community can unlock their full therapeutic potential for the benefit of patients with debilitating neurological conditions.
References
-
Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]
-
Boyce, S., Li, C. S., Schiller, E., & Cordi, A. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(22), 4275–4280. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Trends in Pharmacological Sciences, 30(12), 644–652. [Link]
-
Grovender, E. A., & Narayanan, S. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology, 12, 706915. [Link]
-
Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a. Current Opinion in Neurobiology, 23(3), 303–309. [Link]
-
Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]
-
Ajmo, C. T., Jr, Leonardo, C. C., Pennypacker, K. R., & Cuevas, J. (2006). The sigma-1 receptor agonist 1,3-di-o-tolylguanidine provides neuroprotection in a rat model of stroke. European Journal of Pharmacology, 538(1-3), 56–62. [Link]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. [Link]
-
Wiese, M., D'Hooge, R., & De Deyn, P. P. (2017). Guanidinium Toxins and Their Interactions With Voltage-Gated Sodium Ion Channels. Marine drugs, 15(10), 308. [Link]
-
Li, W. G., Xu, T. L., & Duan, B. (2013). Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential. Acta pharmacologica Sinica, 34(1), 26–35. [Link]
-
Wikipedia contributors. (2023, November 28). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]
- Google Patents. (n.d.). US1422506A - Process of making diphenylguanidine.
-
El-Hassar, L., & Tyzio, R. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1683, 137–152. [Link]
-
Wikipedia contributors. (2024, January 19). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]
-
Chen, J., & Zhang, C. (2021). Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. Molecules (Basel, Switzerland), 26(16), 4937. [Link]
-
Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Journal of neurochemistry, 143(6), 633–638. [Link]
-
Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]
-
Chassagnon, I. R., & McCarthy, C. A. (2022). Acid-Sensing Ion Channel 2: Function and Modulation. International journal of molecular sciences, 23(3), 1735. [Link]
-
Pinter, J., & Fodor, L. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8112. [Link]
-
Vyklicky, V., Jr, & Kress, M. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]
-
Guedes-Dias, P., & Reuveni, I. (2019). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International journal of molecular sciences, 20(21), 5347. [Link]
-
Wang, J., & Su, T. P. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(11), 5691. [Link]
-
Pinton, S., & Nogueira, C. W. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Phytotherapy research : PTR, 25(10), 1541–1547. [Link]
-
Kudryavtsev, D. S., & Grishin, E. V. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-bis (N-substituted thioamido) guanidine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Voltage-gated sodium channel blockers, 2001-2006: An overview. Retrieved January 27, 2026, from [Link]
-
Wolosker, H., & D'Aniello, A. (2018). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC medicinal chemistry, 9(12), 1629–1638. [Link]
-
Berlinck, R. G., & Berlinck, R. G. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural product reports, 32(7), 958–992. [Link]
-
Wikipedia contributors. (2023, December 1). Ditolylguanidine. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Bis(Boc)-2-(5-bromo-2-methoxybenzyl)guanidine. Retrieved January 27, 2026, from [Link]
-
YouTube. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Animated biology with arpan. [Link]
-
Szczesna, K., & Szewczyk, B. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International journal of molecular sciences, 23(22), 14327. [Link]
-
Singh, N. A., & Cuddapah, V. A. (2021). Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. International journal of molecular sciences, 22(19), 10476. [Link]
-
Touré, M., & Placet, M. (2018). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-[3 H]3 methoxy phenyl)-N'-methylguanidine ([3 H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Neurochemistry international, 118, 114–122. [Link]
-
PubMed. (n.d.). Effects of phencyclidine, MK-801 and 1,3-di(2-tolyl)guanidine on non-dopaminergic midbrain neurons. Retrieved January 27, 2026, from [Link]
-
Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure and activity of the acid-sensing ion channels. Journal of physiology, 591(22), 5479–5491. [Link]
-
Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]
-
Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of 3'-methoxydaidzein and its analogues on voltage-gated sodium channel (NaV) currents in rat DRG neurons. Retrieved January 27, 2026, from [Link]
-
Catterall, W. A. (2002). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation symposium, 241, 206–218. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 20. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
